Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride

Catalog No.
S749643
CAS No.
1126-58-5
M.F
C7H10ClN3O
M. Wt
187.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride

CAS Number

1126-58-5

Product Name

Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride

IUPAC Name

2-pyridin-1-ium-1-ylacetohydrazide;chloride

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

InChI

InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H

InChI Key

NDXLVXDHVHWYFR-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)CC(=O)NN.[Cl-]

Synonyms

1-(Carboxymethyl)pyridinium Chloride Hydrazide; 1-(2-Hydrazino-2-oxoethyl)pyridinium Chloride; Girard-P Reagent; Girard’s P Reagent; Pyridinioacetohydrazide Chloride;

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)NN.[Cl-]

Organic Synthesis:

Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride, also known as Girard's Reagent P, finds application in various organic synthesis reactions. It acts as a carbonyl condensing agent, enabling the formation of carbon-carbon bonds between carbonyl compounds (aldehydes and ketones) and various nucleophiles, including amines, amides, and hydrazides. This reagent is particularly useful for the synthesis of heterocyclic compounds containing nitrogen atoms in the ring structure.

Analytical Chemistry:

Girard's Reagent P serves as a derivatization reagent in analytical chemistry. It reacts with carbonyl compounds to form hydrazones, which often exhibit improved chromatographic properties compared to the parent compounds. This allows for easier separation, identification, and quantification of carbonyl-containing analytes using techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Bioconjugation:

The unique reactivity of Girard's Reagent P allows its use in bioconjugation reactions. It facilitates the attachment of carbonyl-containing molecules (e.g., carbohydrates, peptides) to biomolecules like proteins and antibodies. This enables the development of targeted therapies, diagnostic tools, and other bioconjugates with potential applications in various fields of life sciences.

Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride, commonly referred to as Girard's Reagent P, is an organic compound with the molecular formula C7H10ClN3OC_7H_{10}ClN_3O and a molecular weight of approximately 187.63 g/mol. This compound features a pyridinium cation linked to a hydrazino-oxoethyl group, making it a versatile reagent in organic synthesis and analytical chemistry. It is particularly noted for its role in forming carbon-carbon bonds through reactions with carbonyl compounds, such as aldehydes and ketones, and various nucleophiles including amines and hydrazides.

Currently, there is no documented information regarding a specific mechanism of action for this compound.

  • Wearing appropriate personal protective equipment (PPE): This includes gloves, safety glasses, and a respirator if airborne exposure is a concern.
  • Working in a well-ventilated fume hood: To minimize inhalation risks.
  • Handling the compound with care: Avoid contact with skin and eyes.
  • Proper storage and disposal: Store the compound in a cool, dry place away from incompatible chemicals and dispose of it according to local regulations for hazardous waste.
.Pyridinium Hydrazone DerivativesVariesOften used as intermediates in organic synthesis; diverse reactivity patterns.1-(N'-Benzoyl-Hydrazino)-2-Oxoethyl Pyridinium ChlorideC14H14ClN3O2C_{14}H_{14}ClN_3O_2Incorporates a benzoyl group; shows enhanced biological activity compared to Girard's Reagent P .Pyridinium, 1-[2-(Furanylmethylene)Hydrazino]-2-OxoethylVariesFeatures a furan moiety; potential applications in organic synthesis .

The uniqueness of Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride lies in its specific ability to act as both a derivatization reagent and a bioconjugating agent while maintaining stability under various conditions.

The synthesis of Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride typically involves the reaction of pyridine derivatives with hydrazine and appropriate carbonyl compounds. Specific methods may vary based on desired purity and yield but generally include:

  • Formation of Hydrazone: Reacting pyridine with a hydrazine derivative to form an intermediate.
  • Chlorination: Introducing a chloride ion to stabilize the cationic form.
  • Purification: Employing recrystallization or chromatography techniques to achieve the desired purity level (usually >95%) .

These synthetic routes highlight its versatility in producing various derivatives with tailored properties.

Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride has several notable applications:

  • Organic Synthesis: Utilized as a reagent for synthesizing heterocyclic compounds containing nitrogen.
  • Analytical Chemistry: Acts as a derivatization agent for improving the detection and quantification of carbonyl compounds.
  • Bioconjugation: Facilitates the attachment of biomolecules for therapeutic and diagnostic purposes .

UNII

CR89IA23S9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

1126-58-5

Wikipedia

Pyridinioacetohydrazide chloride

General Manufacturing Information

Pyridinium, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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